molecular formula C12H9NO B3076795 2-(Naphthalen-1-yloxy)acetonitrile CAS No. 104096-13-1

2-(Naphthalen-1-yloxy)acetonitrile

Cat. No.: B3076795
CAS No.: 104096-13-1
M. Wt: 183.21 g/mol
InChI Key: QWUBGVLFZJFONA-UHFFFAOYSA-N
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Description

“2-(Naphthalen-1-yloxy)acetonitrile” is a chemical compound with the molecular formula C12H9NO . It is used in the preparation of tert-Bu benzoates . The compound is white to yellow solid or melt and insoluble in water .


Synthesis Analysis

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another synthesis method involves the use of acetonitrile in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI code for the compound is 1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 .


Chemical Reactions Analysis

The compound has been used in the preparation of tert-Bu benzoates . It has also been involved in the synthesis of antidepressant molecules via metal-catalyzed reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 183.21 g/mol . It is a white to yellow solid or melt and is insoluble in water . The InChI code for the compound is 1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cascade Michael Addition-Elimination Reaction : 2-(Naphthalen-1-yloxy)acetonitrile is utilized in synthesizing new compounds through cascade Michael addition-elimination reactions. This process involves the reaction of sodium 1,2-naphthoquinone-4-sulfonate with various substituted acetonitrile compounds in ethanol-water in the presence of a basic catalyst (Villemin et al., 2010).

Photocatalysis and Photochemistry

  • TiO2-Catalyzed Photoreaction : Studies have explored the TiO2-catalyzed photo-reaction of naphthalene in mixed solutions of acetonitrile and water. This research is significant in understanding the photophysical behavior of naphthalene-based compounds (Jia et al., 1999).

Organic Light Emitting Diodes (OLEDs)

  • Organotin Compounds Derived from Schiff Bases : Research on organotin compounds derived from Schiff bases, synthesized using 2-hydroxynaphthaldehyde with 2-aminophenol derivatives in acetonitrile, contributes to the development of materials for OLEDs (García-López et al., 2014).

Radical Generation and Stability

  • Naphthoyloxyl Radical Generation : The photocleavage of 1-(naphthoyloxy)-2-pyridones in acetonitrile is a method to generate naphthoyloxyl radicals. This research is pivotal in studying the stability and reactivity of radicals (Najiwara et al., 2001).

Metal Ion Detection and Sensing

  • Fluorescent Probes for Metal Ions : The development of naphthalene-based fluorescent probes in acetonitrile for detecting metal ions like Mg2+ and Zn2+ has been a focus of research. These probes function by regulating solvents and are used for "off–on" fluorescent response detection (Qin et al., 2015).

Antibacterial Studies

  • Metal Ion Complexes for Antimicrobial Properties : Synthesis of metal ion complexes using 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand for studying antimicrobial properties is an area of active research (Al-amery, 2016).

Fluorescence Detection of Radicals

  • Nitroxide Scavenging : The fluorescence detection of radical scavenging reactions, where the paramagnetic nitroxide-substituted naphthalene is converted to a diamagnetic N-alkoxy derivative, is studied using acetonitrile as a medium (Gerlock et al., 1990).

Safety and Hazards

The compound may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

2-naphthalen-1-yloxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBGVLFZJFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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